![molecular formula C10H9F2N3 B6361716 1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine CAS No. 1240570-46-0](/img/structure/B6361716.png)

1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine” is a chemical compound that is provided to early discovery researchers as part of a collection of unique chemicals . It is a solid substance with an empirical formula of C10H9N3F2 and a molecular weight of 209.20 .

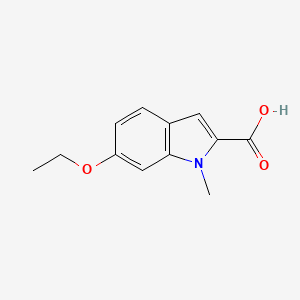

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazole ring attached to a 2,4-difluorophenyl group via a methylene bridge . The exact spatial arrangement of these groups would require more detailed spectroscopic or crystallographic data.Physical and Chemical Properties Analysis

“this compound” is a solid substance . Its molecular weight is 209.20 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine is a valuable precursor in the synthesis of various heterocyclic compounds due to its reactivity and ability to form diverse structures. For instance, it can be utilized in generating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Its unique reactivity offers mild reaction conditions for generating a wide range of heterocyclic compounds and dyes, highlighting its importance in synthetic chemistry and material science applications (Gomaa & Ali, 2020).

Environmental Applications

In environmental science, derivatives of this compound show potential in remediation efforts, particularly in the removal of persistent pollutants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. Amine-functionalized sorbents, for which this compound can serve as a precursor, have been identified as effective for PFAS control in municipal water and wastewater treatment, offering a promising alternative to current methodologies (Ateia et al., 2019).

Anticancer Research

The pyrazoline moiety, into which this compound can be transformed, is extensively explored in medicinal chemistry for its potential anticancer properties. Various synthetic strategies have been developed to modify this compound into pyrazoline derivatives, showing significant biological effects against cancer. This underlines the compound's role in the development of new therapeutic agents with anticancer activities (Ray et al., 2022).

Medicinal Chemistry

In the realm of medicinal chemistry, this compound and its derivatives are explored for their broad spectrum of biological activities. Methyl-substituted pyrazoles, for example, have been highlighted for their potent medicinal properties, exhibiting a wide array of biological activities that suggest its applicability in generating new leads for pharmaceutical development (Sharma et al., 2021).

Catalysis and Synthetic Applications

This compound also finds applications in catalysis, particularly in the synthesis of complex organic molecules. Its derivatives are employed as intermediates in the development of catalysts for various synthetic pathways, including the formation of pyrano[2,3-d]pyrimidine scaffolds. These applications demonstrate the compound's versatility in facilitating chemical transformations, thereby contributing to advancements in synthetic organic chemistry and catalysis (Parmar et al., 2023).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[(2,4-difluorophenyl)methyl]pyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c11-8-2-1-7(9(12)5-8)6-15-4-3-10(13)14-15/h1-5H,6H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDMCVCNZUWFPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN2C=CC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)

![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B6361654.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)

![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)

![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)

![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)

![3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361685.png)

amine hydrochloride](/img/structure/B6361692.png)

![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6361701.png)

![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361710.png)

![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6361721.png)

![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)

![3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole](/img/structure/B6361741.png)